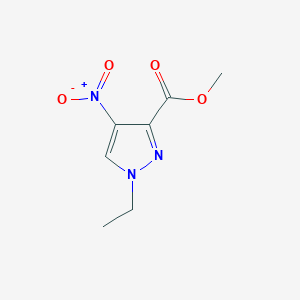
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
Übersicht
Beschreibung
2,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C21H26N2O . It has a molecular weight of 322.4 g/mol . This compound is used in scientific research and has versatile applications, making it invaluable for studying various fields, including pharmaceuticals and materials science.
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C21H26N2O/c1-16-8-9-19 (17 (2)14-16)21 (24)20-7-5-4-6-18 (20)15-23-12-10-22 (3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 . The Canonical SMILES structure is CC1=CC (=C (C=C1)C (=O)C2=CC=CC=C2CN3CCN (CC3)C)C . Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 322.204513457 g/mol . The topological polar surface area is 23.6 Ų , and it has 24 heavy atoms .Wissenschaftliche Forschungsanwendungen
Photoinitiation
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is closely related to benzophenone derivatives which are extensively studied for their photoinitiation capabilities in polymer science. Benzophenone and its derivatives are known for their ability to initiate polymerization through a Type-II photoinitiating system, where the excited state of benzophenone interacts with a tertiary amine to produce radicals that initiate the polymerization process (H. J. Hageman, 1997). This mechanism is pivotal in applications ranging from coatings to 3D printing technologies.
Photocrosslinking
Benzophenone derivatives are also employed in photocrosslinking applications. A study on Escherichia coli demonstrated the in vivo incorporation of a benzophenone-derived unnatural amino acid into proteins, showcasing its potential for photocrosslinking in biological studies (J. Chin et al., 2002). This technology can be used for identifying and mapping protein interactions, which is crucial for understanding biological processes and drug development.
Polymerization
The synthesis of functional polymers through alkyllithium-initiated polymerizations has been explored using benzophenone derivatives. These compounds can be utilized to prepare terminally functionalized polymers with aromatic tertiary amine groups, indicating their utility in creating specialized materials for various technological applications (Jungahn Kim et al., 1998). Such polymers have potential uses in electronics, biotechnology, and materials science.
Environmental Applications
The environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for removing contaminants like benzophenone-4 from water highlights another application area. These novel polymeric resins demonstrate high adsorption capacities, showcasing the potential of benzophenone derivatives in environmental remediation and water treatment processes (Xia Zhou et al., 2018).
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-9-19(17(2)14-16)21(24)20-7-5-4-6-18(20)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYVZNPOAIFIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643877 | |
| Record name | (2,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-15-8 | |
| Record name | (2,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1613829.png)

![5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B1613833.png)


